molecular formula C17H11ClF2N2O2 B6581690 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide CAS No. 1209907-42-5

2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide

Cat. No. B6581690
CAS RN: 1209907-42-5
M. Wt: 348.7 g/mol
InChI Key: CYIDRUOUVCXJFG-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide (CFB) is a fluorinated amide derivative of benzamide. It is a small molecule that has attracted the attention of researchers in recent years due to its potential applications in medicinal chemistry. CFB has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide in lab experiments is its low toxicity. 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is non-toxic and has a low potential for side effects. In addition, 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is relatively easy to synthesize and can be stored for long periods of time. The main limitation of using 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide in lab experiments is its limited availability. 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is not widely available and can be difficult to obtain.

Future Directions

Future research and development of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide should focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry. In addition, further research should be conducted to identify new uses for 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, such as its potential use as an insecticide. Further research should also be conducted to identify new methods of synthesizing 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide, as well as to develop more efficient methods of synthesizing 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide. Lastly, further research should be conducted to identify new sources of 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide and to determine its long-term stability.

Synthesis Methods

2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide is synthesized by a two-step process. First, a reaction between 5-chloro-1,2-oxazole and 2-fluorophenyl isothiocyanate is carried out in the presence of triethylamine to form the 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethyl isothiocyanate. This intermediate is then reacted with 2-chloro-6-fluoro-benzamide in the presence of piperidine to form 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide.

Scientific Research Applications

2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer properties. 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has also been studied for its ability to modulate the activity of enzymes, such as cytochrome P450 enzymes and cyclooxygenase-2, which are involved in the metabolism of drugs. In addition, 2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide has been studied for its ability to inhibit the growth of bacteria and fungi, as well as its potential use as an insecticide.

properties

IUPAC Name

2-chloro-6-fluoro-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF2N2O2/c18-12-5-3-7-14(20)16(12)17(23)21-9-10-8-15(24-22-10)11-4-1-2-6-13(11)19/h1-8H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIDRUOUVCXJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=CC=C3Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzamide

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